Cefetamet
Overview
Description
Cefetamet is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and gonorrhea. This compound is often administered as its prodrug form, this compound pivoxil, to enhance oral bioavailability .
Mechanism of Action
Target of Action
Cefetamet, a third-generation cephalosporin , primarily targets the Penicillin-binding Proteins (PBPs) . PBPs are crucial enzymes involved in the final stages of constructing the bacterial cell wall .
Mode of Action
This compound exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition is achieved by the drug binding to one or more of the PBPs . The result is a weakened cell wall that eventually leads to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the final transpeptidation step of this pathway, this compound prevents the proper formation of the bacterial cell wall . The downstream effect of this inhibition is the disruption of cell wall integrity, leading to bacterial cell lysis and death .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the drug, determining how much of the drug reaches the site of action .
Result of Action
The molecular effect of this compound’s action is the disruption of the bacterial cell wall synthesis . On a cellular level, this results in the lysis and death of the bacterial cell . This compound is highly active against various Gram-positive and Gram-negative pathogens .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food or antacids can affect the absorption rate of orally administered this compound . Additionally, the drug’s effectiveness can be impacted by the presence of certain β-lactamases, enzymes that some bacteria produce to resist β-lactam antibiotics like this compound .
Biochemical Analysis
Biochemical Properties
Cefetamet is highly active against various Gram-positive and Gram-negative pathogens . It exhibits high affinity for the penicillin-binding proteins (PBPs) 3 and PBP la of E. coli W3110 and for the PBPs 3 and PBP la of E. cloacae 908 S . This compound is not affected by most plasmid-mediated β-lactamases, such as the TEM-1/-2, OX A 1–3, and SHV enzymes .
Cellular Effects
This compound has marked activity against Proteus spp., Klebsiella spp., Providencia spp., and Yersinia enterocolitica . It also increases the bactericidal activity of human neutrophils and modulates the release of leukotriene B4 from these cells . It has poor activity against penicillin-resistant S. pneumoniae .
Molecular Mechanism
This compound’s mechanism of action is primarily through its interaction with penicillin-binding proteins, which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound inhibits the final step of transpeptidation in cell wall biosynthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
The pharmacokinetic properties of this compound have been studied in healthy dogs at three different dose levels . The study showed that the pharmacokinetics of intravenously administered this compound are independent of the dose .
Dosage Effects in Animal Models
In animal models, the pharmacokinetic and pharmacodynamic properties of this compound were investigated at three different dose levels . The study showed that the maximum concentration, half-life, and area under the curve varied with the dosage .
Metabolic Pathways
Like other cephalosporins, it is likely metabolized in the liver and excreted in the urine .
Transport and Distribution
This compound is primarily eliminated via the kidney, mainly by glomerular filtration, with a small portion cleared by kidney tubules .
Subcellular Localization
As a cephalosporin, it is likely to be found in the periplasmic space of bacteria where it binds to penicillin-binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefetamet involves several key steps:
Formation of the β-lactam ring: This is achieved through the cyclization of appropriate precursors.
Introduction of the aminothiazole moiety: This step involves the incorporation of the aminothiazole group, which is crucial for the antibiotic activity.
Methoxyimino group addition: The methoxyimino group is introduced to enhance the stability of the compound against β-lactamases.
Industrial Production Methods: Industrial production of this compound pivoxil hydrochloride involves:
Granulation: Fine this compound pivoxil hydrochloride granules are prepared using a fluidized bed spray method.
Dispersible Tablets: this compound pivoxil hydrochloride is also formulated into dispersible tablets, which offer advantages such as rapid disintegration and high bioavailability.
Chemical Reactions Analysis
Types of Reactions: Cefetamet undergoes various chemical reactions, including:
Hydrolysis: The prodrug this compound pivoxil is hydrolyzed in the gastrointestinal tract to release the active this compound.
Oxidation and Reduction: These reactions can modify the functional groups on the this compound molecule, potentially altering its activity.
Substitution: Substitution reactions can occur at the aminothiazole moiety or other functional groups.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis in the gastrointestinal tract.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The primary product of hydrolysis is the active this compound, which exerts the antibacterial effect. Other reactions may yield various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Cefetamet has several scientific research applications:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively studied for its therapeutic efficacy against various bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and prodrugs to enhance bioavailability and patient compliance
Comparison with Similar Compounds
- Cefotaxime
- Ceftriaxone
- Ceftazidime
- Cefixime
- Cefpodoxime
Cefetamet stands out due to its specific structural features, such as the aminothiazole and methoxyimino groups, which contribute to its stability and efficacy .
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRYUCJDNBWMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefetamet?
A1: this compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis, a crucial component of bacterial cell walls. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to weakened cell walls and ultimately bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C17H17N5O8S2. Its molecular weight is 483.47 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: While specific spectroscopic data for this compound wasn't detailed in these research papers, various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry, are routinely employed for its characterization and quantification. [, , ]
Q4: How is this compound metabolized in the body?
A4: this compound is administered orally as a prodrug, this compound pivoxil. This compound pivoxil is hydrolyzed to the active this compound during its first pass through the gut wall and/or the liver. [, ] This hydrolysis is primarily facilitated by esterases present in these tissues.
Q5: How is this compound eliminated from the body?
A5: this compound is predominantly eliminated unchanged in the urine, primarily through glomerular filtration. [, ] This characteristic necessitates dosage adjustments in patients with renal impairment. []
Q6: Does food affect the absorption of this compound pivoxil?
A6: Yes, food significantly influences the absorption of this compound pivoxil. [, ] Studies show that administering this compound pivoxil with food increases its bioavailability compared to administration in a fasted state. [, ] This enhanced absorption is attributed to a delay in gastric emptying and increased residence time in the absorption window of the small intestine.
Q7: Does age affect the pharmacokinetics of this compound?
A7: Yes, age influences the pharmacokinetics of this compound. Studies have demonstrated that this compound clearance is lower in elderly subjects compared to younger individuals. [] This age-related decline in clearance is likely attributed to physiological changes associated with aging, such as reduced renal function and altered drug metabolism.
Q8: Are there differences in this compound pharmacokinetics between adults and children?
A8: Yes, this compound exhibits distinct pharmacokinetic characteristics in children compared to adults. Studies indicate that the plasma half-life of this compound is shorter in children, suggesting faster elimination. [] Additionally, children display a higher clearance of this compound per unit of body weight compared to adults. [, ]
Q9: What is the impact of liver cirrhosis on this compound pharmacokinetics?
A9: Interestingly, liver cirrhosis appears to have minimal impact on this compound pharmacokinetics and the bioavailability of this compound pivoxil. [] Studies conducted on patients with liver cirrhosis revealed no significant alterations in key pharmacokinetic parameters of this compound, indicating that dosage adjustments may not be necessary in this patient population.
Q10: What types of infections is this compound effective against?
A10: this compound demonstrates efficacy against a broad spectrum of bacterial infections, including upper and lower respiratory tract infections, urinary tract infections, and otitis media. [, , , ] This broad-spectrum activity is attributed to its ability to target a range of gram-positive and gram-negative bacteria.
Q11: What is the efficacy of this compound against beta-lactamase-producing bacteria?
A11: this compound exhibits good activity against several beta-lactamase-producing bacterial strains. [, , ] Notably, it demonstrates stability against TEM-1 and SHV-1, two prevalent types of beta-lactamases produced by Enterobacteriaceae. [] This stability contributes to its effectiveness in treating infections caused by these resistant bacteria.
Q12: Is there any evidence of bacterial resistance to this compound?
A12: Yes, as with many antibiotics, bacterial resistance to this compound has been reported. While generally active against Streptococcus pneumoniae, this compound shows limited efficacy against penicillin-resistant S. pneumoniae. [] Additionally, staphylococci and Pseudomonas spp. are generally resistant to this compound. []
Q13: What are the known mechanisms of this compound resistance?
A13: Resistance mechanisms to this compound can involve enzymatic inactivation, target site modification, and reduced permeability of the bacterial cell wall. Bacteria may produce beta-lactamases capable of hydrolyzing this compound, rendering it ineffective. [, ] Mutations in PBPs can also reduce this compound binding affinity, diminishing its ability to inhibit cell wall synthesis.
Q14: What are the common adverse effects associated with this compound pivoxil?
A14: As previously mentioned, this Q&A focuses on scientific research and avoids discussing drug side effects. For information on adverse effects, please refer to the drug's official prescribing information or consult with a healthcare professional.
Q15: How stable is this compound pivoxil under different storage conditions?
A16: The stability of this compound pivoxil is influenced by various factors, including temperature, humidity, and exposure to light. While specific stability data wasn't detailed in these research papers, pharmaceutical formulations are designed to optimize drug stability under recommended storage conditions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.